2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride 2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18060191
InChI: InChI=1S/C7H17NO2.ClH/c1-7(4-8,5-9-2)6-10-3;/h4-6,8H2,1-3H3;1H
SMILES:
Molecular Formula: C7H18ClNO2
Molecular Weight: 183.67 g/mol

2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

CAS No.:

Cat. No.: VC18060191

Molecular Formula: C7H18ClNO2

Molecular Weight: 183.67 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride -

Specification

Molecular Formula C7H18ClNO2
Molecular Weight 183.67 g/mol
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H17NO2.ClH/c1-7(4-8,5-9-2)6-10-3;/h4-6,8H2,1-3H3;1H
Standard InChI Key ABRSYOQONCIZRB-UHFFFAOYSA-N
Canonical SMILES CC(CN)(COC)COC.Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine hydrochloride, reflects its branched alkane core. The central carbon atom binds a methyl group, an aminomethyl group (-CH₂NH₂), and two methoxy groups (-OCH₃), with the amine protonated as a hydrochloride salt. Key structural features include:

  • Branched topology: Enhances steric hindrance, potentially affecting reactivity and molecular interactions.

  • Hydrophilic moieties: Methoxy and ammonium groups improve aqueous solubility, critical for biological applications.

  • Chiral center: The central carbon’s tetrahedral geometry creates a stereogenic center, though enantiomeric data remain uncharacterized.

The canonical SMILES string CC(CN)(COC)COC.Cl and InChIKey ABRSYOQONCIZRB-UHFFFAOYSA-N provide unambiguous representations for database indexing.

Physicochemical Characteristics

Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC₇H₁₈ClNO₂
Molecular Weight183.67 g/mol
SolubilityHigh in polar solvents (e.g., water)
Melting PointNot reported
Boiling PointNot reported
pKa (amine)Estimated ~8–10 (protonated)

The hydrochloride salt formation significantly lowers the amine’s pKa, enhancing water solubility compared to the free base . This property facilitates its use in aqueous reaction media and biological assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane, which undergoes protonation with hydrochloric acid in a polar solvent (e.g., ethanol or water). Key steps include:

  • Acid-base reaction: The amine reacts with HCl to form the hydrochloride salt.

  • Purification: Crystallization or filtration isolates the product, achieving >99% purity .

Reaction Scheme:
C7H17NO2+HClC7H18ClNO2\text{C}_7\text{H}_{17}\text{NO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_{18}\text{ClNO}_2

Industrial Manufacturing

Scalable production employs continuous flow reactors or batch processes, optimizing parameters like temperature (0–30°C), pressure, and stoichiometry . A patent describing a related compound’s synthesis (2-amino-dimethyl acetamide hydrochloride) highlights:

Table 2 compares laboratory and industrial methods:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeFlask/BatchContinuous Flow
Temperature0–30°C20–40°C
PurificationCrystallizationFiltration/Crystallization
Purity>98%>99%
Yield70–80%78–84%

Biological Activity and Biochemical Interactions

Mechanistic Insights

Though direct studies are sparse, the aminomethyl group’s nucleophilic nature suggests interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Potential targets include:

  • Neurotransmitter receptors: Structural similarity to cholinergic agents may enable binding to nicotinic or muscarinic receptors.

  • Enzyme inhibition: The compound could act as a competitive inhibitor for aminotransferases or decarboxylases.

Comparative Analysis with Analogs

Table 3 contrasts key compounds:

CompoundMolecular FormulaKey FeaturesPotential Use
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane HClC₇H₁₈ClNO₂Branched, hydrochloride saltBiochemical research
2-(Dimethyl)amino-2-methylpropane-1,3-diol dimethyl etherC₈H₁₉NO₂Linear, ether groupsSolubility modifier
2-Amino-dimethyl acetamide HClC₅H₁₁ClN₂OAcetamide backbonePharmaceutical intermediate

The branched structure of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride may confer greater metabolic stability compared to linear analogs .

Applications in Research and Industry

Biochemical Research

  • Protein modification: The amine group facilitates conjugation reactions (e.g., with carboxylates or carbonyls).

  • Buffer component: Its ammonium group could stabilize pH in enzymatic assays.

Pharmaceutical Development

As a chiral building block, the compound may synthesize bioactive molecules, though toxicity profiles require further study.

Material Science

Hydrophilic-lipophilic balance (HLB) from methoxy and ammonium groups makes it a candidate for surfactant formulations.

Future Research Directions

  • Biological profiling: Screen for receptor binding, enzyme inhibition, and cytotoxicity.

  • Synthetic optimization: Explore catalysts or solvents to enhance yield and reduce waste .

  • Thermal analysis: Determine melting/boiling points to guide storage and handling.

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